molecular formula C14H17N3OS B11166176 3,4-dimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide

3,4-dimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B11166176
M. Wt: 275.37 g/mol
InChI Key: CYQAVZGLBAYTPE-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The molecular structure of 3,4-dimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide consists of two primary moieties: a 3,4-dimethyl-substituted benzamide group and a 5-propyl-1,3,4-thiadiazol-2-yl ring. The benzamide fragment is characterized by a benzene ring with methyl groups at the 3rd and 4th positions, while the thiadiazole ring contains sulfur and nitrogen atoms at positions 1, 3, and 4, with a propyl chain attached to the 5th position.

The IUPAC name, This compound , is derived systematically by prioritizing the thiadiazole ring as the parent structure. The substituents are numbered to assign the lowest possible locants: the propyl group at position 5 of the thiadiazole and the benzamide group at position 2. The ortho-dimethyl substitution on the benzamide is explicitly noted in the prefix.

Table 1: Key Molecular Parameters

Parameter Value Source
Molecular Formula C₁₂H₁₃N₃OS
Molecular Weight 247.32 g/mol
IUPAC Name This compound

The compound’s SMILES representation, CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)CCC)C , encodes the connectivity of atoms, emphasizing the propyl-thiadiazole linkage and the dimethylbenzamide group.

Crystallographic Characterization and Conformational Analysis

While direct crystallographic data for this compound is not explicitly available in the provided sources, analogous thiadiazole-benzamide hybrids offer insights into its likely conformational preferences. For example, derivatives such as N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide exhibit planar thiadiazole rings with bond lengths of 1.26–1.32 Å for C=N and 1.71–1.74 Å for C–S, suggesting partial double-bond character.

In related structures, the dihedral angle between the thiadiazole and benzamide rings typically ranges from 15° to 30°, indicating mild non-coplanarity due to steric interactions between substituents. The propyl group at position 5 likely adopts a gauche conformation to minimize steric clash with the thiadiazole ring, a pattern observed in N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloro-4... derivatives.

Table 2: Hypothetical Bond Lengths and Angles (Based on Analogues)

Bond/Angle Value Source
C–N (thiadiazole) 1.32 Å
C–S (thiadiazole) 1.73 Å
Dihedral Angle 22°

Intermolecular interactions, such as N–H···O hydrogen bonds between the benzamide carbonyl and thiadiazole NH groups, are common in similar compounds and likely stabilize the crystal lattice.

Comparative Analysis with Related Thiadiazole-Benzamide Hybrids

The structural uniqueness of this compound becomes evident when compared to derivatives with varying substituents:

  • Substituent Effects on the Thiadiazole Ring :

    • The propyl group in the target compound contrasts with the o-tolyl group in 3,4-dimethyl-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide and the 3-phenoxypropyl chain in 3,4-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide. These substitutions influence lipophilicity, with propyl offering moderate hydrophobicity compared to aromatic or ether-containing groups.
    • Electron-withdrawing groups, such as the trifluoromethyl substituent in N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide, enhance electrophilicity at the thiadiazole ring, whereas alkyl groups like propyl exert weaker electronic effects.
  • Benzamide Modifications :

    • The 3,4-dimethyl substitution on the benzamide ring distinguishes this compound from derivatives like 4-(benzenesulfonamido)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide, where a sulfonamido group introduces hydrogen-bonding capacity.

Table 3: Structural Comparison of Thiadiazole-Benzamide Hybrids

Compound Thiadiazole Substituent Benzamide Substituent Molecular Weight (g/mol) Source
Target Compound 5-propyl 3,4-dimethyl 247.32
3,4-dimethyl-N-(5-(o-tolyl)-...) 5-(o-tolyl) 3,4-dimethyl 323.40
N-[5-(trifluoromethyl)-...]benzamide 5-CF₃ unsubstituted 273.24
4-(benzenesulfonamido)-N-(5-ethyl-...) 5-ethyl 4-sulfonamido 412.52

The propyl-thiadiazole substitution in the target compound balances molecular weight and hydrophobicity, positioning it as a mid-sized derivative within this chemical family.

Properties

Molecular Formula

C14H17N3OS

Molecular Weight

275.37 g/mol

IUPAC Name

3,4-dimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C14H17N3OS/c1-4-5-12-16-17-14(19-12)15-13(18)11-7-6-9(2)10(3)8-11/h6-8H,4-5H2,1-3H3,(H,15,17,18)

InChI Key

CYQAVZGLBAYTPE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)C)C

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide with Butyric Acid

The most direct route to 5-propyl-1,3,4-thiadiazol-2-amine involves reacting thiosemicarbazide with butyric acid in the presence of phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄) . The reaction proceeds via nucleophilic attack of the thiosemicarbazide nitrogen on the carboxylic acid, followed by cyclodehydration.

Mechanism :

  • Thiosemicarbazide (NH₂-NH-CS-NH₂) reacts with butyric acid (CH₃(CH₂)₂COOH) to form a thiosemicarbazide-carboxylic acid intermediate.

  • Cyclization under acidic conditions (POCl₃ or H₂SO₄) yields the 1,3,4-thiadiazole ring, with the propyl group at position 5.

Conditions :

  • POCl₃ Method : Reflux at 80°C for 6–8 hours, yielding 70–85%.

  • H₂SO₄ Method : Stirring at 100°C for 4 hours, yielding 60–75%.

Table 1: Comparison of Cyclization Methods

ReagentTemperature (°C)Time (h)Yield (%)
POCl₃806–870–85
H₂SO₄100460–75

Alternative Methods Using Ionic Liquids

Recent advancements employ ionic liquids such as 1-ethyl-3-methylimidazolium hydrosulfate ([emim][HSO₄]) as solvents. This method enhances reaction efficiency and reduces environmental impact.

Procedure :

  • Thiosemicarbazide and butyric acid are heated in [emim][HSO₄] at 100°C for 3 hours.

  • Catalytic H₂SO₄ (5 mol%) is added to facilitate cyclization.
    Yield : 90–96%.

Synthesis of 3,4-Dimethylbenzoyl Chloride

The benzamide moiety is introduced via coupling with 3,4-dimethylbenzoyl chloride, synthesized from 3,4-dimethylbenzoic acid.

Chlorination with Thionyl Chloride (SOCl₂)

3,4-Dimethylbenzoic acid reacts with excess SOCl₂ under reflux to form the acyl chloride.

Conditions :

  • Reflux at 70°C for 2 hours.

  • Yield: >95%.

Coupling of 5-Propyl-1,3,4-thiadiazol-2-amine with 3,4-Dimethylbenzoyl Chloride

The final step involves nucleophilic acyl substitution between the thiadiazole amine and benzoyl chloride.

Conventional Coupling in Dioxane

Procedure :

  • 5-Propyl-1,3,4-thiadiazol-2-amine (1 equiv) and 3,4-dimethylbenzoyl chloride (1.2 equiv) are stirred in anhydrous dioxane.

  • Sodium hydrogen carbonate (NaHCO₃) is added to neutralize HCl.

  • The mixture is refluxed at 100°C for 12–16 hours.

Yield : 50–65%.

Optimized Method Using Propylphosphonic Anhydride (T3P)

T3P , a water scavenger, improves coupling efficiency by reducing side reactions.

Conditions :

  • Reagents : T3P (50 mol%), dimethylformamide (DMF), room temperature.

  • Time : 4–6 hours.
    Yield : 80–90%.

Table 2: Coupling Reaction Optimization

MethodSolventBaseTemperature (°C)Yield (%)
ConventionalDioxaneNaHCO₃10050–65
T3P-MediatedDMFNone2580–90

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR :

    • Thiadiazole NH₂: δ 5.2–5.5 ppm (singlet).

    • Aromatic protons (3,4-dimethylbenzoyl): δ 7.2–7.8 ppm (multiplet).

  • IR : Amide C=O stretch at 1660–1680 cm⁻¹.

Purity and Yield Optimization

Recrystallization from ethanol-water (3:1) improves purity to >98%.

Challenges and Mitigation Strategies

  • Low Coupling Yields : Additive agents like N,N-diisopropylethylamine (DIPEA) enhance reactivity.

  • Byproduct Formation : Excess acyl chloride (1.5 equiv) suppresses dimerization of the thiadiazole amine .

Chemical Reactions Analysis

3,4-dimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Overview:
Research has indicated that derivatives of 1,3,4-thiadiazole, including 3,4-dimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide, exhibit promising anticancer properties. The structure–activity relationship of these compounds suggests that modifications can enhance their cytotoxicity against various cancer cell lines.

Case Studies:

  • A study highlighted the synthesis of several thiadiazole derivatives and their evaluation against human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer). These compounds showed significant inhibitory effects, with some achieving IC50 values below 10 µg/mL for effective suppression of cancer cell growth .
  • Another investigation focused on the molecular docking studies of thiadiazole derivatives which revealed strong interactions with target proteins involved in cancer progression. This suggests that this compound could be a candidate for further development as an anticancer drug .

Antimicrobial Properties

Overview:
The compound's potential as an antimicrobial agent has also been explored. Thiadiazole derivatives have been noted for their antibacterial and antifungal activities.

Case Studies:

  • In vitro studies demonstrated that certain thiadiazole derivatives exhibited effective antibacterial activity against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Apergillus oryzae. These findings suggest that the compound could be useful in treating infections caused by these pathogens .

Structure–Activity Relationship

Overview:
The structure–activity relationship (SAR) is vital for optimizing the efficacy of thiadiazole derivatives.

Key Findings:

  • Variations in substituents on the thiadiazole ring significantly influence biological activity. For instance, the presence of specific functional groups can enhance cytotoxicity or selectivity towards cancer cells while minimizing toxicity to normal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Substituent Variations on the Benzamide Ring

Halogen-Substituted Analogues :

  • 2-Fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide ():
  • Molecular weight: 265.31 vs. ~295.38 (target compound, estimated).
  • 4-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide ():
  • Chlorine increases electron-withdrawing effects, altering NMR chemical shifts (δ 7.8–8.3 ppm for pyridine protons) and enhancing thermal stability (mp > 200°C) compared to methyl groups .

Methoxy-Substituted Analogue :

  • 2-Methoxy-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide ():
  • Methoxy groups improve water solubility but may reduce membrane permeability due to increased polarity. IR spectra show strong C=O stretching at 1680 cm⁻¹, similar to the target compound .
Substituent Variations on the Thiadiazole Ring

Pyridin-2-yl vs. Propyl Substituents :

  • Compounds with 5-(pyridin-2-yl) substituents () exhibit enhanced hydrogen-bonding capacity with enzymes (e.g., lipoxygenase), leading to IC₅₀ values of 0.8–2.3 µM. In contrast, the propyl group in the target compound may prioritize lipophilicity (logP ~3.5 estimated) over direct hydrogen bonding .

Sulfonamide Derivatives: 4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide ():

  • Sulfonamide groups confer potent carbonic anhydrase inhibition (IC₅₀ = 0.09–0.58 µM) due to zinc-binding motifs, a feature absent in the dimethyl-substituted target compound .

Physicochemical Properties

Compound Molecular Weight logP Melting Point (°C) Key Features
Target Compound ~295.38 ~3.5 Not reported High lipophilicity, steric bulk
2-Fluoro analogue () 265.31 3.23 Not reported Lower MW, moderate solubility
4-Chloro-pyridinyl () 316.75 ~2.8 >200 High thermal stability, enzyme affinity
Methoxy derivative () 309.34 ~2.5 180–185 Polar, reduced membrane permeability

Biological Activity

3,4-dimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide is a compound belonging to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.

The synthesis of this compound typically involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form an acid chloride intermediate. This is then reacted with 5-propyl-1,3,4-thiadiazol-2-amine in the presence of a base such as triethylamine and a solvent like dichloromethane. The compound's structure can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C18H22N4OS
Molecular Weight 342.46 g/mol

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi. For example:

  • In vitro tests demonstrated that thiadiazole compounds can disrupt cell wall synthesis in bacteria .
  • The compound's mechanism involves binding to specific enzymes crucial for microbial survival.

Anticancer Properties

Thiadiazole derivatives have been extensively studied for their anticancer potential. The compound has shown promising results in inhibiting cancer cell proliferation:

  • A study reported that related thiadiazole compounds exhibited IC50 values ranging from 2.44 µM to 23.29 µM against different cancer cell lines .
  • The anticancer activity is attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit angiogenesis .

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole derivatives have also been documented:

  • Compounds in this class can reduce pro-inflammatory cytokines in various models of inflammation .
  • The mechanism is believed to involve the inhibition of NF-kB signaling pathways .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of thiadiazole derivatives:

  • Research indicates that these compounds can protect against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .
  • For instance, certain derivatives have shown efficacy in animal models of epilepsy by reducing seizure frequency and severity .

Case Studies

Several case studies illustrate the biological activity of thiadiazole derivatives:

  • Anticancer Study : A derivative similar to this compound was tested against human cancer cell lines. Results showed significant growth inhibition with an IC50 value of 15 µM after 48 hours of treatment.
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, a related compound demonstrated superior activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) as low as 8 µg/mL.

Q & A

Q. What are the key synthetic routes for synthesizing 3,4-dimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide?

The compound is typically synthesized via a two-step process:

  • Step 1 : Formation of the 5-propyl-1,3,4-thiadiazol-2-amine core through cyclization of thiocarbazide derivatives under acidic conditions (e.g., POCl₃) .
  • Step 2 : Coupling the thiadiazol-2-amine with 3,4-dimethylbenzoyl chloride in anhydrous dichloromethane or THF, using a base like triethylamine to neutralize HCl byproducts . Yield optimization requires strict moisture control and inert atmospheres to prevent hydrolysis of the acyl chloride intermediate .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Essential techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions on the benzamide and thiadiazole rings .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identification of characteristic amide (C=O, ~1650 cm⁻¹) and thiadiazole (C-S, ~650 cm⁻¹) bonds . Purity is assessed via HPLC with UV detection (λ = 254 nm) and thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

Key parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thiadiazole formation, while dichloromethane minimizes side reactions during amide coupling .
  • Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Temperature Control : Maintaining 0–5°C during acyl chloride addition prevents thermal degradation . Scalability trials in continuous flow reactors have shown 15–20% yield improvements compared to batch methods .

Q. What in vitro strategies are employed to evaluate the biological activity of this compound?

Common methodologies include:

  • Anticancer Assays : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values, supplemented by flow cytometry for apoptosis detection (Annexin V/PI staining) .
  • Enzyme Inhibition Studies : Molecular docking and surface plasmon resonance (SPR) to assess interactions with targets like topoisomerase II or tubulin .
  • Antimicrobial Screening : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Q. How can contradictory data in biological activity studies be resolved?

Discrepancies often arise from:

  • Structural Variability : Minor substituent changes (e.g., propyl vs. butyl chains) significantly alter bioactivity. Structure-activity relationship (SAR) studies using derivatives with systematic substituent variations are critical .
  • Assay Conditions : Differences in cell culture media, incubation times, or solvent concentrations (e.g., DMSO) affect results. Standardized protocols (e.g., NIH/NCBI guidelines) and meta-analyses using ANOVA or t-tests are recommended .
  • Target Selectivity : Off-target effects may dominate in certain assays. CRISPR-Cas9 knockout models or isoform-specific inhibitors help isolate primary mechanisms .

Methodological Considerations

  • Synthetic Challenges : Thiadiazole ring instability under basic conditions necessitates pH monitoring during synthesis .
  • Biological Assay Pitfalls : False positives in cytotoxicity assays can occur due to compound aggregation. Include controls with detergent (e.g., Tween-20) to confirm specificity .

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